N*1*-(4-Methyl-quinolin-2-yl)-ethane-1,2-diaminedinitrate
Overview
Description
N1-(4-Methyl-quinolin-2-yl)-ethane-1,2-diaminedinitrate is a complex organic compound that features a quinoline ring substituted with a methyl group at the 4-position and an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methyl-quinolin-2-yl)-ethane-1,2-diaminedinitrate typically involves the following steps:
Formation of 4-Methylquinoline: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Substitution Reaction: The 4-methylquinoline is then subjected to a nucleophilic substitution reaction with ethane-1,2-diamine. This step requires a suitable solvent like ethanol and is typically carried out under reflux conditions.
Nitration: The final step involves the nitration of the ethane-1,2-diamine derivative to form the dinitrate compound. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration.
Industrial Production Methods
Industrial production of N1-(4-Methyl-quinolin-2-yl)-ethane-1,2-diaminedinitrate would likely involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups under suitable conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in various substitution reactions, particularly nucleophilic substitutions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon or other suitable reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(4-Methyl-quinolin-2-yl)-ethane-1,2-diaminedinitrate has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs, particularly those targeting the central nervous system or exhibiting antimicrobial properties.
Materials Science: Utilized in the synthesis of novel materials with specific electronic or photophysical properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N1-(4-Methyl-quinolin-2-yl)-ethane-1,2-diaminedinitrate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
4-Methylquinoline: Shares the quinoline core but lacks the ethane-1,2-diamine moiety.
Ethane-1,2-diamine: A simpler diamine without the quinoline ring.
Quinoline N-oxide: An oxidized derivative of quinoline.
Uniqueness
N1-(4-Methyl-quinolin-2-yl)-ethane-1,2-diaminedinitrate is unique due to the combination of the quinoline ring and the ethane-1,2-diamine moiety, which imparts distinct chemical and biological properties not found in the individual components or simpler analogs.
Properties
IUPAC Name |
N'-(4-methylquinolin-2-yl)ethane-1,2-diamine;nitric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2HNO3/c1-9-8-12(14-7-6-13)15-11-5-3-2-4-10(9)11;2*2-1(3)4/h2-5,8H,6-7,13H2,1H3,(H,14,15);2*(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYCIHYNLNCSDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NCCN.[N+](=O)(O)[O-].[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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